molecular formula C20H30O3 B019885 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- CAS No. 108437-64-5

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

Cat. No. B019885
M. Wt: 318.4 g/mol
InChI Key: GURBRQGDZZKITB-VXBMJZGYSA-N
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Description

Synthesis Analysis

The total synthesis of related compounds, such as 5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid and its isomers, has been reported. These studies illustrate the chemical pathways to synthesize these compounds, highlighting their structural complexity and the precision required in their synthesis (Khanapure, Powell, & Rokach, 1998).

Molecular Structure Analysis

The molecular structure of "5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-" is characterized by its specific arrangement of double bonds and the oxo group at the 12th carbon. This structure is crucial for its biological activity and interaction with cellular receptors. The detailed stereochemistry of similar eicosanoids has been analyzed, providing insights into their biological functions and the importance of their structural configuration (Wigren et al., 1993).

Chemical Reactions and Properties

"5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-" undergoes specific chemical reactions, notably its formation from precursor molecules such as 5-HETE through enzymatic reactions involving specific dehydrogenases. This process illustrates its role in cellular signaling pathways and inflammatory responses (Powell et al., 1994).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and molecular weight, are essential for understanding their behavior in biological systems. For instance, the potent chemoattractant properties of 5-oxo-ETE analogs for human basophils highlight the compound's significant role in immune responses and its potential implications in diseases like asthma (Sturm et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, contribute to the biological activity of "5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-". Its potent effects as a stimulator of human eosinophil migration underscore its role in inflammation and immune response (Powell, Chung, & Gravel, 1995).

Scientific Research Applications

  • Biological Effects on Human Neutrophils

    • 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils through a mechanism independent of the leukotriene B4 receptor. It is metabolized by neutrophils into less potent compounds, indicating its biological activity can be regulated through metabolism (Powell et al., 1996).
  • Chemotactic Properties and Therapeutic Potential

    • 5-Oxo-ETE is identified as the most potent lipid chemoattractant for human eosinophils and is mediated by the OXE receptor. This makes it a target in eosinophilic diseases like allergic rhinitis and asthma. Potent OXE receptor antagonists have been developed, highlighting its therapeutic potential (Patel et al., 2014).
  • Role in Asthma and Inflammatory Response

    • Studies suggest a role for 5-oxo-ETE in asthmatic inflammatory response, stimulating eosinophil migration to airways. Developing antagonists against the OXE receptor can be a new therapeutic approach for asthma (Jones, 2005).
  • Structural Requirements for Activation of Receptors

    • The structural components of 5-oxo-ETE, including the 5-oxo group, the omega-end, and the carboxyl group, are essential for its biological activity. This has implications for designing drugs targeting the OXE receptor (Patel et al., 2008).
  • Inhibition of Neutrophil and Eosinophil Activation

    • Novel indole OXE receptor antagonists have been identified that effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in neutrophils and eosinophils. This underlines the potential of these antagonists in treating allergic and asthmatic conditions (Gore et al., 2014).
  • Potential Role in Cancer

    • 5-Oxo-ETE promotes the survival and proliferation of cancer cell lines, suggesting its involvement in cancer. This underscores the importance of understanding its role in inflammation and potential therapeutic targets (Powell & Rokach, 2016).

properties

IUPAC Name

12-oxoicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBRQGDZZKITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 2
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 3
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 4
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 5
Reactant of Route 5
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Reactant of Route 6
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-

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